1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrimidine and piperazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, typically using methylthiol as the nucleophile.
Coupling with Piperazine: The piperazine ring is coupled with the pyrimidine intermediate through a nucleophilic substitution reaction, often using a base such as sodium hydride to facilitate the reaction.
Final Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyridinone ring, which can be achieved through heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Bases: Sodium hydride, potassium carbonate
Solvents: Ethanol, dichloromethane, dimethylformamide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival.
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its role as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a wide range of biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one stands out due to its unique combination of pyrimidine and piperazine rings, along with the presence of a methylsulfanyl group. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H25N5OS |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-methyl-4-[[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one |
InChI |
InChI=1S/C19H25N5OS/c1-22-7-6-14(12-17(22)25)13-23-8-10-24(11-9-23)18-15-4-3-5-16(15)20-19(21-18)26-2/h6-7,12H,3-5,8-11,13H2,1-2H3 |
InChI Key |
FFBNAIPRNFYXPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)SC |
Origin of Product |
United States |
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